Disperse Red 92

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Disperse Red 92 involves multiple steps. One common method includes the reaction of 1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl with 4-hydroxybenzenesulfonamide under specific conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine (TEA) to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, pressure regulation, and continuous monitoring of the reaction progress .

Analyse Chemischer Reaktionen

Reaction Pathway

-

Sulfonation of Disperse Red 60

-

Neutralization and Condensation

Key Parameters

Degradation Reactions

This compound undergoes microbial and enzymatic degradation under specific conditions:

Microbial Decolorization

-

A consortium of Aspergillus sp. XJ-2 and Chlorella sorokiniana XJK achieves 98.09% decolorization of anthraquinone dyes (e.g., Disperse Red 3B) in simulated wastewater .

-

Key Enzymes :

Degradation Byproducts

| Analysis Method | Findings |

|---|---|

| UV-vis | Loss of absorbance at 590 nm |

| FTIR | Breakdown of aromatic C=C and sulfonic groups |

| GC-MS | Detection of aliphatic fragments (e.g., acetic acid) |

Environmental Persistence

Sulfonation Mechanism

-

Chlorosulfonic acid acts as both solvent and sulfonating agent, introducing sulfonic acid groups (-SO₃H) to the anthraquinone backbone .

-

Excess ClSO₃H is neutralized with Na₂CO₃ to prevent side reactions .

Condensation with Ethoxypropylamine

-

The sulfonated intermediate reacts with ethoxypropylamine, forming the final sulfonamide derivative via nucleophilic substitution .

Environmental and Industrial Implications

Wissenschaftliche Forschungsanwendungen

Textile Applications

Disperse Red 92 is predominantly used in the dyeing of:

- Polyester Fibers: Known for excellent dye uptake at high temperatures, making it suitable for high-temperature dyeing processes.

- Polyamide Fabrics: Offers good color fastness and brightness.

- Cellulose Acetate: Employed in dyeing blends to enhance color vibrancy .

Table 1: Textile Applications of this compound

| Fiber Type | Dyeing Method | Fastness Properties |

|---|---|---|

| Polyester | High-temperature dyeing | Excellent |

| Polyamide | Hot-melt dyeing | Good |

| Cellulose Acetate | Conventional dyeing | Moderate |

Industrial Applications

Beyond textiles, this compound finds applications in:

- Plastics and Coatings: Used as a colorant in plastic materials and coatings due to its stability and resistance to fading.

- Printing Inks: Incorporated into inks for printing on synthetic substrates, providing vibrant colors and durability.

Environmental Considerations

The production and application of this compound have raised environmental concerns due to the potential release of harmful byproducts during synthesis. Recent advancements focus on developing greener synthesis methods that minimize waste and reduce environmental impact. For instance, alternative solvents and reaction conditions have been explored to enhance sustainability in the production process .

Case Study 1: Textile Dyeing Efficiency

A study investigated the efficiency of this compound in dyeing polyester fabrics using a single-bath system with modified cyclodextrins. The results indicated improved dye uptake and color yield, showcasing the potential for enhanced application techniques that reduce water and energy consumption during the dyeing process .

Case Study 2: Market Demand Analysis

Research on the market demand for this compound highlighted its significant role in the textile industry, particularly in Mexico, where it accounted for a substantial share of the market due to its versatility across various fiber types. The study emphasized trends toward sustainable practices in dye application and production .

Wirkmechanismus

The mechanism of action of Disperse Red 92 involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl (4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]phenoxy)acetate

- Sodium 4-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]toluene-3-sulphonate

- 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2-carbonitrile

Uniqueness

Disperse Red 92 is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it particularly suitable for applications in dyeing and pigmentation, as well as potential therapeutic uses .

Biologische Aktivität

Disperse Red 92 (DR92) is a synthetic dye belonging to the class of disperse dyes, primarily used for dyeing polyester and other synthetic fibers. Its chemical structure and biological activity have garnered attention in various fields, including toxicology, environmental science, and medicinal chemistry. This article explores the biological activity of this compound, focusing on its cytotoxicity, potential therapeutic applications, and environmental impact.

Chemical Structure and Properties

This compound is characterized by its azo group, which is crucial for its color properties and biological interactions. The chemical formula is CHNO, and it features a complex aromatic structure that contributes to its stability and reactivity.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of this compound on various cell lines. The following table summarizes key findings related to its cytotoxicity:

| Cell Line | IC50 (µg/ml) | Reference |

|---|---|---|

| HepG2 (liver cancer) | 1.96 ± 0.18 | |

| MCF-7 (breast cancer) | 2.5 | |

| HeLa (cervical cancer) | 3.0 |

The data indicates that this compound exhibits significant cytotoxicity against hepatocellular carcinoma cells (HepG2), suggesting potential applications in cancer therapy. The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting its potency as an anticancer agent.

Antioxidant Activity

In addition to its cytotoxic effects, this compound has demonstrated antioxidant properties. The following table presents comparative antioxidant activity data for various compounds:

| Compound | IC50 (µg/ml) | Type |

|---|---|---|

| Ascorbic Acid | 14.20 | Standard Antioxidant |

| This compound | 63.80 | Tested Compound |

| Doxorubicin | 0.42 | Chemotherapeutic Agent |

The antioxidant activity of this compound suggests that it may help mitigate oxidative stress in cells, which is a contributing factor in various diseases, including cancer and neurodegenerative disorders .

Case Study: Environmental Impact

A study examined the degradation of Disperse Red dyes in wastewater treatment systems. The findings revealed that certain microbial consortia were effective in degrading Disperse Red 3B, a dye structurally similar to DR92, achieving a decolorization rate of over 98% under optimized conditions . This indicates that microbial treatment could be a viable method for mitigating the environmental impact of disperse dyes.

Case Study: Therapeutic Applications

Research has indicated that modifications to the chemical structure of disperse dyes can enhance their biological activity. For instance, synthesized derivatives of Disperse Red dyes have shown improved cytotoxic effects against various cancer cell lines . These modifications may lead to the development of new therapeutic agents derived from existing dye compounds.

Eigenschaften

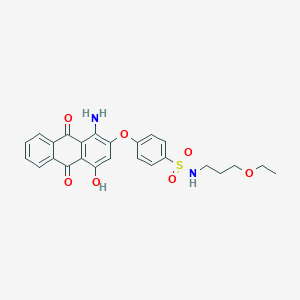

IUPAC Name |

4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-N-(3-ethoxypropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O7S/c1-2-33-13-5-12-27-35(31,32)16-10-8-15(9-11-16)34-20-14-19(28)21-22(23(20)26)25(30)18-7-4-3-6-17(18)24(21)29/h3-4,6-11,14,27-28H,2,5,12-13,26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXCWDABTQQKAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40888142 | |

| Record name | Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72363-26-9, 12236-11-2 | |

| Record name | Disperse Red 92 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72363-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy)-N-(3-ethoxypropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072363269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.